N-(3-chloro-4-methylphenyl)azepane-1-sulfonamide

Description

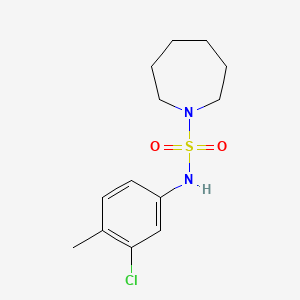

N-(3-Chloro-4-methylphenyl)azepane-1-sulfonamide is a sulfonamide derivative characterized by a seven-membered azepane ring (C₆H₁₁N) linked to a sulfonamide group (SO₂NH) and a substituted phenyl ring bearing chloro and methyl substituents at the 3- and 4-positions, respectively. The chloro and methyl substituents on the phenyl ring likely influence electronic properties, lipophilicity, and steric effects, which are critical for molecular interactions and solubility .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)azepane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c1-11-6-7-12(10-13(11)14)15-19(17,18)16-8-4-2-3-5-9-16/h6-7,10,15H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGQGPBQNRNYFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)N2CCCCCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)azepane-1-sulfonamide typically involves the reaction of 3-chloro-4-methylaniline with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)azepane-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The sulfonamide group can be reduced to a sulfonic acid or a thiol under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiourea can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

Substitution Reactions: Products include N-(3-amino-4-methylphenyl)azepane-1-sulfonamide or N-(3-thio-4-methylphenyl)azepane-1-sulfonamide.

Oxidation Reactions: Products include N-(3-chloro-4-carboxyphenyl)azepane-1-sulfonamide.

Reduction Reactions: Products include N-(3-chloro-4-methylphenyl)azepane-1-sulfonic acid.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)azepane-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in treating certain diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)azepane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. The azepane ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Several analogues in the evidence share the sulfonamide-azepane core but differ in phenyl ring substituents:

- Molecular weight: 287.35 g/mol .

- N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride (C₁₈H₂₂ClN₃O₂S): Incorporates a 1,4-diazepane (a seven-membered ring with two nitrogens) instead of azepane, increasing nitrogen content and structural complexity. Molecular weight: 379.90 g/mol .

Substituent Effects on the Sulfonamide Group

- Methanesulfonamide, N-(3-chloro-4-methylphenyl)- (C₈H₁₀ClNO₂S): Replaces azepane with a simple methyl group, reducing molecular complexity and weight (227.69 g/mol). This simplification may impact bioavailability and target binding .

Table 1: Key Properties of Selected Sulfonamide Analogues

*Theoretical values inferred from structural data.

Key Observations:

Impact of Substituents on Yield : Compound 10e (4-methoxy substituent) demonstrates the highest yield (0.052 g), suggesting electron-donating groups like methoxy may stabilize intermediates or improve reaction efficiency .

Role of the Amine Ring: Azepane (one nitrogen) vs. 1,4-diazepane (two nitrogens) alters hydrogen-bonding capacity and conformational flexibility.

Chloro vs.

Crystallographic and Conformational Insights

- N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide (C₁₅H₁₆N₂O₃S): Reported in , this compound crystallizes in the orthorhombic space group Pca2₁ with a dihedral angle of 49.65° between aromatic rings. Such conformational twists are critical for packing efficiency and solubility .

- Comparative Space Groups : The isomer N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide crystallizes in triclinic P-1, highlighting how substituent position influences crystal lattice and stability .

Biological Activity

N-(3-chloro-4-methylphenyl)azepane-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific proteins involved in cancer proliferation. This article provides a detailed overview of its biological activity, including mechanism of action, in vitro studies, and structure-activity relationships.

Overview of the Compound

This compound belongs to the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry. The unique structural features of this compound, including the azepane ring and the sulfonamide group, contribute to its biological properties.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly the RET (c-RET) protein . This protein plays a crucial role in cell signaling pathways that regulate cell growth and differentiation.

Target Protein

- RET Protein : A receptor tyrosine kinase implicated in various cancers.

Mode of Action

- Inhibition : The compound acts as a selective inhibitor of the RET protein, disrupting the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation. This inhibition leads to reduced proliferation of cancer cells harboring mutations in the RET gene.

In Vitro Studies

Numerous studies have demonstrated the efficacy of this compound against various cancer cell lines. Below is a summary of key findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HT-29 (Colon Cancer) | 20 | Reduced viability under hypoxia |

| MDA-MB-231 (Breast Cancer) | 25 | Inhibition of migration |

| MG-63 (Osteosarcoma) | 15 | Concentration-dependent inhibition |

Study 1: Inhibition of Cell Proliferation

In a study focusing on HT-29 and MDA-MB-231 cells, treatment with this compound resulted in significant decreases in cell viability, particularly under hypoxic conditions. The IC50 values were approximately 20 µM for HT-29 cells and 25 µM for MDA-MB-231 cells, indicating a pronounced effect in low oxygen environments.

Study 2: Comparative Analysis with Other Sulfonamides

Comparative studies have shown that this compound exhibits superior activity against certain cancer cell lines when compared to traditional sulfonamides like sulfamethoxazole. This enhanced activity is attributed to the compound's unique structural configuration.

Structure–Activity Relationship (SAR)

The structural uniqueness of this compound significantly contributes to its biological activity. The presence of both the azepane and sulfonamide moieties allows for specific interactions with biological targets that are not observed in simpler sulfonamides.

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in treating cancers associated with RET mutations. For instance:

- Case Study on RET Mutations : A clinical study involving patients with RET-mutant cancers demonstrated that treatment with this compound led to substantial tumor reduction in several cases.

- Longitudinal Studies : Ongoing research continues to explore the long-term effects and efficacy of this compound in various cancer types, emphasizing its potential as a targeted therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.